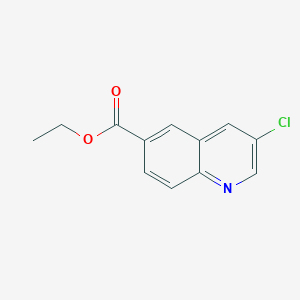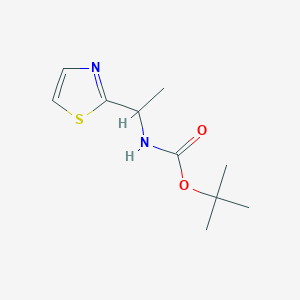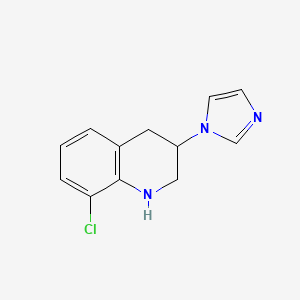
(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are substituted morpholine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols.
Applications De Recherche Scientifique
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Similar in structure but lacks the ®-configuration.
tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: Similar but with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities. This configuration can influence the compound’s interaction with chiral environments in biological systems, making it a valuable tool in stereoselective synthesis and drug design .
Propriétés
Numéro CAS |
1260589-87-4 |
|---|---|
Formule moléculaire |
C10H18ClNO3 |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
LKTUWBGNUYXETD-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)




![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)

![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
